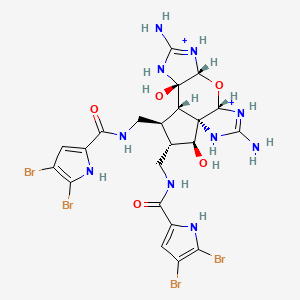

Massadine(2+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H26Br4N10O5+2 |

|---|---|

Molecular Weight |

830.1 g/mol |

IUPAC Name |

4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,6-dihydroxy-11-oxa-7,15-diaza-9,13-diazoniatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C22H24Br4N10O5/c23-7-1-9(31-13(7)25)15(38)29-3-5-6(4-30-16(39)10-2-8(24)14(26)32-10)12(37)21-11(5)22(40)18(34-20(28)36-22)41-17(21)33-19(27)35-21/h1-2,5-6,11-12,17-18,31-32,37,40H,3-4H2,(H,29,38)(H,30,39)(H3,27,33,35)(H3,28,34,36)/p+2/t5-,6-,11+,12+,17+,18-,21+,22-/m1/s1 |

InChI Key |

MJHZRZBAUGHJOJ-RVJSRHHYSA-P |

Isomeric SMILES |

C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@H]2[C@]5([C@H]([NH+]=C(N5)N)O[C@@H]3[NH+]=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C([NH+]=C(N5)N)OC3[NH+]=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br |

Origin of Product |

United States |

Biosynthetic Pathways and Mechanistic Elucidation of Massadine 2+

Proposed Biogenetic Origin from Precursor Molecules

The biosynthesis of Massadine(2+) is believed to diverge from that of other related pyrrole-imidazole alkaloids through a heterodimerization process. nih.govgithub.io This stands in contrast to the homodimerization pathways observed for alkaloids like sceptrin (B1680891) and ageliferin (B1246841). nih.govgithub.io

Heterodimerization Hypotheses: Oroidin (B1234803) and Dispacamide A

It is hypothesized that Massadine(2+) is assembled from two different precursor molecules: oroidin and dispacamide A. nih.govgithub.ionih.govresearchgate.net This proposed pathway involves a formal [3+2] cycloaddition of these two monomers. nih.govresearchgate.net The involvement of dispacamide A, with its additional hydroxyl group, is thought to be a key factor in directing the biosynthesis towards the Massadine(2+) scaffold. researchgate.net

Comparison with Homodimerization Pathways of Related Alkaloids

The biosynthetic routes to other prominent pyrrole-imidazole dimers, such as sceptrin and the ageliferins, are understood to proceed via homodimerization. nih.govgithub.io For instance, the formation of sceptrins involves a [2+2] cycloaddition of two hymenidin (B1674120) molecules, while ageliferins are formed through a [4+2] cycloaddition of the same precursor. nih.govresearchgate.net This highlights a significant mechanistic divergence in the biosynthesis of Massadine(2+), which relies on the coupling of two distinct monomers. nih.govgithub.io

| Alkaloid Family | Dimerization Type | Precursor(s) | Cycloaddition Type |

| Massadines | Heterodimerization | Oroidin & Dispacamide A | [3+2] |

| Sceptrins | Homodimerization | Hymenidin | [2+2] |

| Ageliferins | Homodimerization | Hymenidin | [4+2] |

Role of Single-Electron Transfer (SET) Mechanisms in Biosynthesis

A central feature of the proposed biosynthetic pathway for Massadine(2+) and related alkaloids is the involvement of single-electron transfer (SET) mechanisms. nih.govnih.govresearchgate.net It is believed that marine sponges utilize SET to facilitate cycloaddition reactions that would otherwise be energetically demanding. nih.govnih.gov In this process, a one-electron oxidation of a precursor molecule generates a highly reactive radical cation. nih.gov

For Massadine(2+), the proposed mechanism begins with the SET oxidation of dispacamide A to its corresponding radical cation. nih.govnih.govresearchgate.net This reactive intermediate then undergoes a [3+2] cycloaddition with oroidin. nih.govnih.gov Subsequent SET reduction and further chemical transformations, including protonation, trapping with water or chloride, and oxidative cyclization, lead to the final Massadine(2+) structure. nih.govresearchgate.net This SET-mediated pathway provides a plausible explanation for the formation of the complex carbon skeleton of Massadine(2+). nih.gov

Enantiodivergent Biosynthetic Paradigms in Pyrrole (B145914)–Imidazole (B134444) Alkaloids

One of the most striking discoveries in the study of pyrrole-imidazole alkaloid biosynthesis is the concept of enantiodivergence. nih.govnih.gov Synthetic and structural studies have revealed that Massadine(2+) and its congeners possess an opposite absolute stereochemistry to that of the sceptrin and ageliferin families of alkaloids. nih.govgithub.io This finding was unexpected, as it was initially thought that these different classes of dimers might arise from a common intermediate and thus share the same chirality. nih.gov

This "mismatched chirality" implies that the biosynthetic pathways leading to these different alkaloid scaffolds are enantiodivergent. nih.govresearchgate.net In other words, the dimerization of the pyrrole-imidazole monomers can proceed through enantiomeric pathways, with the specific pathway taken being determined by the nature of the precursors and the type of cycloaddition. nih.gov The homodimerization pathways leading to sceptrins and ageliferins and the heterodimerization pathway leading to massadines are enantiomeric. nih.govresearchgate.net This discovery of enantiodivergence represents a new paradigm in natural product biosynthesis. nih.govgatech.edu

Investigation of Radical Intermediates in Biosynthesis

The SET-mediated biosynthesis of Massadine(2+) necessarily involves the formation of radical intermediates. nih.govnih.gov The stability of these radical species is thought to play a crucial role in determining the selectivity of the cycloaddition pathway. github.iogatech.edu The formation of a radical cation from dispacamide A is a key step in the proposed [3+2] cycloaddition leading to Massadine(2+). nih.govresearchgate.net

Computational and experimental studies support the idea that the biogenic dimerization of pyrrole-imidazole precursors is likely a radical reaction. nih.gov The high-energy nature of these radical intermediates makes the corresponding cyclization reactions kinetically favorable compared to two-electron mechanisms. nih.gov The investigation of these transient radical species is crucial for a complete mechanistic understanding of Massadine(2+) biosynthesis.

Advanced Synthetic Strategies for Massadine 2+ and Its Core Structures

Total Syntheses of Massadine(2+)

The successful total synthesis of Massadine(2+) and its related natural products represents a significant achievement in modern organic synthesis, highlighting novel solutions to long-standing chemical challenges.

In 2008, the research group of Phil S. Baran reported the first total synthesis of (±)-Massadine and its immediate precursor, (±)-Massadine chloride. nih.govresearchgate.net This work was characterized by a carefully planned sequence designed to handle the problematic nature of the intermediates involved. nih.govnih.gov

The synthesis of Massadine(2+) is complicated by the nature of its structure and intermediates, which are highly polar, densely functionalized, and prone to undesired side reactions. nih.gov Early in their campaign, the Baran group faced significant hurdles directly related to these properties. nih.govacs.org

A primary challenge was the deliberate avoidance of complex protecting group schemes to maintain synthetic efficiency. nih.gov While conceptually elegant, this "protecting-group-free" approach meant that intermediates with multiple reactive functional groups had to be manipulated with high chemoselectivity. wordpress.com The high polarity of the spirocyclic guanidine (B92328) intermediates made them difficult to handle, purify, and characterize using standard organic chemistry techniques. nih.govnih.gov Many conventional synthetic routes failed due to the inability to generate sufficient quantities of key hemiaminal intermediates, which were crucial for constructing the core structure. nih.gov These difficulties necessitated the development of unconventional and robust chemical transformations that could operate effectively on these complex and sensitive substrates. nih.govacs.org

A pivotal moment in the successful total synthesis was the development of a unique and chemoselective method for the late-stage oxidation of an unprotected guanidine moiety. nih.govresearchgate.netnih.gov This step was critical for installing the C9 hemiaminal functionality found in the natural product. nih.gov

The initial silver(II)-mediated oxidation protocol was not general and often gave low yields. nih.gov The Baran group discovered that the reaction's efficiency could be dramatically improved by performing the oxidation in an aqueous medium in the presence of trifluoroacetic acid (TFA). nih.gov The optimized method utilized silver(II) picolinate (B1231196) in a 10% TFA/H₂O solution, which allowed the reaction to proceed at ambient temperature in under three hours, a significant improvement over previous conditions that required heating for extended periods. nih.gov This aqueous-compatible oxidation was remarkably tolerant of the unprotected guanidine and other functional groups present in the complex intermediates, circumventing the need for cumbersome protection-deprotection sequences that had thwarted earlier attempts. nih.gov The robustness of this method proved to be general for a variety of spirocyclic guanidine systems. nih.govnih.gov

Table 1: Optimization of Chemoselective Guanidine Oxidation

| Reagent System | Temperature | Reaction Time | Yield | Reference |

| Ag(II) without TFA | Elevated (60–80°C) | Extended | <10% | nih.gov |

| Ag(II) picolinate / 10% TFA/H₂O | Ambient | < 3 hours | 84% | nih.gov |

Following the successful chemoselective oxidation to form the key hemiaminal intermediate, the final construction of the massadine (B1247034) core was achieved through an acid-mediated cyclization. nih.gov After extensive optimization, it was discovered that treating the oxidized intermediate with neat trifluoroacetic acid (TFA) effectively promoted the desired ring closure. nih.gov This step involved the cyclization at an oxygen atom to form the characteristic hemiaminal linkage of the massadine core, rather than at a nitrogen atom which would have led to the isomeric axinellamine skeleton. nih.gov The careful control of pH during the preceding oxidation step was crucial to suppress this alternative N-cyclization pathway. nih.gov The use of strong acid conditions was essential to protonate the guanidine moiety and direct the cyclization to the desired outcome. nih.gov

While the Baran group's 2008 publication marked the first completed total synthesis, other researchers have made significant contributions to the strategic understanding of Massadine(2+) assembly. The laboratory of Chuo Chen proposed a biosynthetic pathway for massadine involving a [3+2] heterodimerization between one molecule of oroidin (B1234803) and one molecule of dispacamide A. github.io This hypothesis, supported by computational and experimental studies, suggests that marine sponges may utilize single-electron transfer (SET) mechanisms to trigger cycloadditions. github.ioresearchgate.net Chen's group applied this strategy to achieve an asymmetric synthesis of massadine, providing not only a novel synthetic route but also crucial insights into the potential biogenesis of this complex alkaloid family and uncovering evidence for an enantiodivergent pathway. github.ioresearchgate.net

Baran Group's Approach (2008)

Exploration of Chemoselective Guanidine Oxidation under Aqueous Conditions

Stereoselective Approaches to Massadine(2+)

Controlling the multiple stereocenters within the hexacyclic framework of Massadine(2+) is a major synthetic challenge. Consequently, the development of stereoselective strategies has been a key focus of research efforts.

One notable approach described a unified strategy for the stereocontrolled construction of the carbocyclic C,D-ring subunit of massadine. nih.gov This method cleverly utilized a norbornene scaffold to set the relative stereochemistry of the core. nih.gov Key transformations in this sequence included:

A stereospecific norbornyl rearrangement to introduce an oxygen atom at the C7-position. nih.gov

A highly regioselective ozonolysis to cleave a carbon-carbon double bond. nih.gov

An oxidative decarboxylation to install the sterically hindered secondary alcohol at the C2-position. nih.gov

This strategy provided a functionalized carbon framework with the correct stereochemistry, serving as a crucial starting point for the total synthesis of massadine. nih.gov

Following their initial racemic synthesis, the Baran group also developed an asymmetric version, allowing for the enantioselective synthesis of (-)-massadines. researchgate.net Furthermore, the work by Chen's group on the asymmetric synthesis of massadine provided a revised absolute stereochemistry for the natural product, demonstrating a stereochemical mismatch with related alkaloids like sceptrin (B1680891) and ageliferin (B1246841). github.ioresearchgate.net This finding suggests that these structurally related natural products arise from enantiodivergent biosynthetic pathways, a significant conceptual advance in the field. researchgate.net

De Novo Asymmetric Synthesis Methodologies

The de novo asymmetric synthesis of Massadine(2+) and its congeners necessitates a strategy that establishes the absolute stereochemistry of multiple chiral centers from the outset. Research has demonstrated that a biomimetic approach, which mimics the proposed biosynthetic pathway, can be a powerful tool. nih.govgithub.io One such approach involves a single-electron transfer (SET) mediated cycloaddition, which is believed to be a central mechanism in the biosynthesis of related pyrrole-imidazole alkaloids by marine sponges. nih.govnih.govresearchgate.net

Key features of these de novo asymmetric syntheses include:

Chiral Pool Starting Materials: The synthesis often commences from a readily available chiral starting material, such as L-glutamic acid, to introduce the initial stereochemical information. nih.gov

Biomimetic Cycloadditions: Strategies have been developed that utilize oxidative reactions to mimic the proposed biogenic dimerization of precursor molecules. nih.govgithub.io For instance, the synthesis of the core skeleton of related alkaloids has been achieved through a SET-mediated [2+2] cycloaddition. nih.gov

Enantiodivergent Pathways: Synthetic studies have provided evidence for enantiodivergence in the biosynthesis of pyrrole-imidazole alkaloids. This suggests that different enantiomeric pathways may be employed in nature to produce structurally related compounds like sceptrin and massadine, a surprising finding that challenges previous biosynthetic hypotheses. nih.govnih.govresearchgate.netresearchgate.net

The successful application of these methodologies has not only led to the total synthesis of massadine but has also provided profound insights into the biosynthetic logic that may govern the formation of this complex family of natural products. nih.govgithub.io

Control of Stereochemical Diversity during Synthesis

The control of stereochemical diversity is a paramount challenge in the synthesis of Massadine(2+), which possesses a multitude of contiguous stereocenters. The thermodynamic and kinetic factors governing the formation of these centers have been a major focus of synthetic investigations.

A significant challenge lies in controlling the stereochemistry at the C3 and C7 positions. It has been discovered that the naturally occurring C3,C7 configuration is thermodynamically less favored than its epi-series counterpart. Molecular modeling suggests that the epi-form is stabilized by an intramolecular hydrogen bond between the C3 guanidine and the C7 hydroxyl group.

Several factors have been identified that influence the stereochemical outcome:

Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents such as DMF and DMSO tend to favor the formation of the epi-products. Conversely, the use of aqueous trifluoroacetic acid (TFA) can shift the selectivity towards the desired natural configuration.

Counterion Influence: The addition of silver(I) ions, while beneficial for promoting oxonium ion formation, can unfortunately lead to increased epimerization at the C7 position.

Oxidative Conditions: In the final oxidative cyclization step to form the tetrahydropyranyl ring, the choice of oxidant and reaction conditions is crucial. After extensive optimization, it was found that using dimethyldioxirane (B1199080) (DMDO) in water, followed by ring closure in neat TFA, provided a diastereomeric ratio of 1:3.7 in favor of the C3,C7-epi products. nih.gov

These findings highlight the delicate balance of forces that govern the stereochemical landscape of the massadine core and underscore the need for carefully optimized conditions to achieve the desired stereoisomer.

Synthetic Routes to Key Carbocyclic and Heterocyclic Core Subunits

The construction of the complex core of Massadine(2+) is a testament to the power of modern synthetic organic chemistry. The assembly of its constituent carbocyclic and heterocyclic subunits requires a series of sophisticated and often iterative transformations.

Iterative 2-Aminoimidazole Formation

The 2-aminoimidazole moiety is a recurring structural motif in pyrrole-imidazole alkaloids. An iterative approach to the formation of this heterocycle has been a key strategy in the total synthesis of Massadine(2+). nih.gov This method allows for the stepwise construction of the bicyclic pyrrole-imidazole scaffold.

The formation of the 2-aminoimidazole ring is typically achieved through a cyanamide-mediated cyclization. In a key step of the synthesis, an α-chloroketone intermediate is treated with cyanamide (B42294) in a buffered solution (e.g., phosphate-buffered ethanol (B145695) at pH 6.8). This reaction proceeds through several steps:

Nucleophilic Displacement: The cyanamide nitrogen displaces the α-chloride.

Tautomerization: The intermediate undergoes tautomerization to form the imidazole (B134444) ring.

Proton Transfer: A final proton transfer stabilizes the aromatic 2-aminoimidazole system.

This reaction on a key intermediate yielded a mixture of the desired spirocyclic product and its hydroxy analog, resulting from the displacement of the α-chloride with retention of configuration. nih.gov This iterative formation of the 2-aminoimidazole was crucial for accessing advanced intermediates en route to massadine. nih.gov

| Step | Reagents and Conditions | Product(s) | Yield(s) | Reference |

| Cyanamide Cyclization | Cyanamide, phosphate-buffered ethanol, pH 6.8 | Spirocyclic 2-aminoimidazole | 32% | nih.gov |

| Spirocyclic hydroxy analogue | 24% | nih.gov |

Spirocyclic Guanidine Moiety Construction

The spirocyclic guanidine core is a defining feature of the massadine structure. Its construction presents a significant synthetic hurdle due to the high polarity and potential for undesired side reactions of the guanidine functionality. A key innovation in this area was the development of a chemoselective method to oxidize unprotected guanidines in aqueous media. acs.org This breakthrough circumvented the need for cumbersome protection and deprotection steps, which had been a major obstacle in earlier synthetic attempts.

The construction of the spirocyclic system has been approached through various strategies, including the intramolecular Diels-Alder reaction of N-O linked 4-vinylimidazole dimers. acs.org This reaction provides the cycloadduct as a single all-trans stereoisomer. Subsequent oxidative rearrangement of this adduct using Davis' oxaziridine (B8769555) reagent furnishes a single spiro imidazolone (B8795221) in good yield and with excellent stereocontrol, although it is epimeric at the spiro center compared to the natural product. acs.org

Another critical transformation is the installation of the guanidine groups themselves. This has been achieved through reactions with guanidinylating agents. The development of new reagents for guanidine installation has been a key enabler for the synthesis of related alkaloids. acs.org

Synthesis of the Carbocyclic C,D-Ring Subunit

The carbocyclic C,D-ring subunit of massadine, a highly substituted cyclopentane (B165970) ring fused to a cyclohexane, represents a significant stereochemical and synthetic challenge. A unified strategy for the stereoselective synthesis of this subunit has been developed, which relies on the use of a norbornene scaffold to control the stereochemistry of the carbon skeleton. nih.gov

Highlights of this synthetic sequence include:

A stereospecific norbornyl rearrangement to introduce an oxygen atom at the C7-position. nih.gov

A highly regioselective and end-group differentiating ozonolytic cleavage of a carbon-carbon double bond. nih.govmdpi.com

An oxidative decarboxylation reaction to install the hindered secondary alcohol at the C2-position. nih.gov

This approach provides access to an appropriately functionalized carbon framework that serves as a crucial building block for the total synthesis of massadine. nih.gov Alternative strategies have also been explored, such as a thermal nitrone dipolar cycloaddition to form the cyclopentanone (B42830) moiety of the C,D-bicycle. mdpi.com

| Key Transformation | Description | Reference(s) |

| Norbornene Scaffold Strategy | Exploits a norbornene scaffold for stereocontrolled construction of the C,D-ring carbon skeleton. | nih.gov |

| Ugi-4-Component Reaction | Used to rapidly access the core fragment of massadine, followed by further elaboration to the C,D-ring subunit. | mdpi.com |

| Nitrone Dipolar Cycloaddition | An enantioselective route to the C,D-bicycle involving a thermal nitrone dipolar cycloaddition to form the cyclopentanone moiety. | mdpi.com |

Formal [3+2] cycloaddition reactions represent a powerful strategy for the construction of five-membered rings, such as the cyclopentane D-ring of massadine. These reactions are believed to be involved in the biosynthesis of massadine, which is thought to arise from a formal [3+2] dimerization of precursor molecules. nih.govgithub.ioresearchgate.nettdl.org

In a synthetic context, various methodologies have been developed to achieve this transformation stereoselectively. One approach involves a manganese(III)-mediated oxidative radical cyclization to construct the core skeleton of dimeric pyrrole-imidazole alkaloids. tdl.org Computational and experimental studies suggest that the biosynthesis of massadine may involve a [3+2] heterodimerization of oroidin and dispacamide A, initiated by a single-electron transfer (SET) event. github.io

Synthetic chemists have also explored other formal [3+2] cycloaddition strategies. For instance, the stereoselective synthesis of tetrahydrofurans has been achieved through a formal [3+2] cycloaddition of allylsilanes with α-silyloxy aldehydes, which could be conceptually applied to carbocycle synthesis. nih.gov More directly related to the massadine core, a strategy involving the conversion of a model bicyclic pyrazoline to the C,D-ring spirocyclic subunit has been investigated. uni-bayreuth.de Furthermore, the use of synergistic catalysis in the formal [3+2] cycloaddition of vinylcyclopropane (B126155) azlactones to enals highlights the ongoing innovation in this area of cycloaddition chemistry. acs.org

Exploitation of Norbornene Scaffolds

The synthesis of the complex hexacyclic structure of massadine necessitates precise stereochemical control. One effective strategy for constructing the carbocyclic C,D-ring subunit relies on the use of a norbornene scaffold. nih.gov This approach provides a rigid framework that facilitates the stereocontrolled introduction of functional groups, ultimately guiding the formation of the desired carbon skeleton. nih.gov

The synthetic sequence begins with a norbornene derivative, which serves as a platform for a series of key transformations. A notable step involves a stereospecific norbornyl rearrangement, which is employed to introduce an oxygen atom at the C7-position within the norbornene nucleus. nih.gov This is followed by a highly regioselective ozonolytic cleavage of a carbon-carbon double bond, a transformation that differentiates the ends of the molecule for further functionalization. nih.gov The rigid, bicyclic nature of the norbornene scaffold is instrumental in dictating the stereochemical outcome of these reactions, ensuring the correct spatial arrangement of substituents required for the massadine core. nih.gov The iterative assembly of the two guanidine groups and the creation of the spirocyclic junction between the C- and D-rings are also guided by the stereochemical information embedded within the functionalized carbon framework derived from the initial scaffold. nih.gov

| Transformation | Description | Purpose in Massadine Synthesis | Source |

| Norbornyl Rearrangement | A stereospecific rearrangement of the norbornene nucleus. | Facile and stereocontrolled introduction of an oxygen function at the C7-position. | nih.gov |

| Ozonolytic Cleavage | Highly regioselective and end-group differentiating scission of a C=C double bond. | Breaks open a ring to form a linear chain with desired functional groups at specific positions. | nih.gov |

| Spirocyclization | Formation of the spirocyclic junction between the C- and D-rings. | Construction of the core bicyclic system of the C,D-ring subunit. | nih.gov |

Oxidative Decarboxylation in C-C Bond Formation

A significant challenge in the synthesis of the C,D-ring subunit of massadine is the installation of the hindered secondary alcohol at the C2-position. nih.gov To address this, a key carbon-carbon bond formation is achieved through an oxidative decarboxylation reaction. nih.gov This method allows for the strategic removal of a carboxyl group and its replacement with a hydroxyl group, effectively installing the required alcohol functionality.

The process typically involves a carboxylic acid precursor which, under oxidative conditions, loses carbon dioxide to form a radical or cationic intermediate. This reactive species can then be trapped by a nucleophile, in this case, a water or hydroxide (B78521) source, to yield the desired alcohol. The application of this reaction is crucial for creating the sterically congested C2-alcohol with the correct stereochemistry, a feature that would be difficult to achieve using standard nucleophilic substitution methods. nih.gov This transformation is a prime example of how modern synthetic methods are employed to overcome steric and stereochemical hurdles in the construction of complex natural products. nih.govnih.gov

| Reaction | Reactant Type | Key Reagents/Conditions | Product Feature | Source |

| Oxidative Decarboxylation | Carboxylic acid | Oxidizing agent (e.g., lead tetraacetate, persulfate with a silver catalyst) | Formation of a C-C or C-O bond with loss of CO2. In this context, installation of a hindered secondary alcohol. | nih.govrsc.org |

Challenges in Intermediate Purification and Reaction Control

The total synthesis of Massadine(2+) is characterized by significant challenges related to the handling of intermediates and the precise control of reaction conditions. nih.govnih.govcapes.gov.br The pyrrole-imidazole alkaloid's structure is highly polar, densely functionalized, and stereochemically complex, which complicates purification and reaction management throughout the synthetic sequence. nih.gov

A primary difficulty lies in the manipulation of highly polar and structurally complex intermediates, which are often challenging to isolate and purify using standard chromatographic techniques. nih.govnih.govcapes.gov.br The low solubility of certain intermediates can also pose a problem, potentially leading to precipitation and hampering reaction efficiency. beilstein-journals.orgru.nl

Furthermore, controlling the stereochemistry, particularly at the C3 and C7 positions, is a persistent challenge. The desired natural configuration can be thermodynamically disfavored compared to its epimers. This necessitates carefully controlled reaction conditions, including strict temperature regulation and the use of specific solvent systems, like trifluoroacetic acid (TFA) in aqueous media, to influence selectivity. For instance, the final acid-mediated cyclization to form the hemiaminal requires careful temperature control (0°C to room temperature) to prevent epimerization. The development of novel, chemoselective reactions, such as the silver(II)-mediated oxidation of unprotected guanidines in aqueous environments, has been pivotal in overcoming some of these hurdles by avoiding complex protection and deprotection sequences. nih.gov

| Challenge | Origin | Mitigation Strategy | Source |

| Intermediate Purification | High polarity and dense functionalization of intermediates. | Use of specialized chromatographic techniques; development of telescoped reaction sequences to minimize isolation steps. | nih.govbeilstein-journals.orgbeilstein-journals.org |

| Reaction Control | Low solubility of intermediates; competing side reactions. | Solvent optimization (e.g., use of TFA); precise control of temperature and reagent stoichiometry. | ru.nl |

| Stereochemical Control | Formation of undesired epimers (e.g., at C3/C7); thermodynamic vs. kinetic control issues. | Strict temperature control during cyclization; use of specific reagents and solvent systems to favor the natural configuration. | |

| Guanidine Oxidation | Sensitivity of unprotected guanidine moieties to oxidation. | Development of chemoselective oxidation methods (e.g., Silver(II) picolinate) that operate under mild, aqueous conditions. | nih.gov |

Mechanistic Investigations of Key Transformations in Massadine 2+ Synthesis

Oxidative Radical Cyclization Processes

A key strategic element in the synthesis of Massadine(2+) and related alkaloids is the construction of the core skeleton through oxidative radical cyclization. nih.govtdl.org This approach is inspired by biosynthetic hypotheses which suggest that single-electron transfer (SET) processes play a pivotal role in the dimerization of monomeric precursors in marine sponges. nih.govnih.govresearchgate.net

One biomimetic approach to the massadine (B1247034) core involves the oxidative rearrangement of dibromoageliferin derivatives. nih.govacs.org This transformation is believed to proceed through a radical-mediated process. Synthetic strategies have been developed to mimic this proposed biosynthetic pathway. nih.gov For instance, the treatment of a dibromoageliferin derivative with N-Bromosuccinimide (NBS) in methanol (B129727) can initiate the desired oxidative rearrangement. It is hypothesized that this process involves the formation of radical intermediates that undergo a ring-contraction to form the characteristic spirocyclic core of massadine. nih.gov

However, detailed synthetic studies have provided evidence that challenges the long-held belief that massadine is a direct oxidative rearrangement product of ageliferin (B1246841) or sceptrin (B1680891). nih.govnih.govresearchgate.net These studies revealed a mismatch in the chirality between these natural products, suggesting that they arise from enantiodivergent biosynthetic pathways. nih.govresearchgate.net While the direct conversion may not occur in nature, the oxidative rearrangement of synthetic ageliferin analogues remains a viable strategy for accessing the massadine skeleton. nih.gov

Table 1: Radical-Mediated Rearrangement of Dibromoageliferin Derivatives This table summarizes key aspects of the radical-mediated rearrangement of dibromoageliferin derivatives in the context of Massadine(2+) synthesis.

| Feature | Description | Source(s) |

|---|---|---|

| Proposed Mechanism | Oxidative rearrangement via a radical-mediated process. | |

| Synthetic Mimic | Use of N-Bromosuccinimide (NBS) in methanol for controlled oxidation. | |

| Biosynthetic Hypothesis | Originally thought to be a direct rearrangement product of ageliferin. | nih.gov |

| Stereochemical Evidence | Mismatched chirality between massadine and ageliferin suggests enantiodivergent pathways. | nih.govnih.govresearchgate.net |

| Synthetic Utility | Despite biosynthetic questions, it remains a useful synthetic tool. | nih.gov |

Chemoselective Oxidation of Unprotected Guanidines

A significant hurdle in the total synthesis of Massadine(2+) is the chemoselective oxidation of the unprotected guanidine (B92328) moieties. nih.govnih.govcapes.gov.br The high polarity and dense functionality of the intermediates make traditional protection/deprotection strategies cumbersome and inefficient. nih.gov

A breakthrough in this area was the development of a silver(II)-mediated oxidation protocol. nih.gov This method allows for the direct and chemoselective oxidation of unprotected guanidines in aqueous media. nih.govnih.govcapes.gov.br The use of silver(II) picolinate (B1231196) has proven to be particularly effective, enabling the installation of the C9 hemiaminal in high yield. nih.gov The reaction is significantly accelerated by the presence of trifluoroacetic acid (TFA), leading to higher conversions and, in some cases, enabling reactions that would otherwise fail. nih.gov For example, the oxidation of intermediate 18 with silver(II) picolinate in 10% aqueous TFA furnishes the corresponding hemiaminal in 84% yield. nih.gov This protocol has been shown to be general for a variety of complex spirocyclic guanidines. nih.govnih.govcapes.gov.br The mechanism is believed to involve radical species initiated by the powerful oxidizing agent Ag(II). clu-in.org

The silver(II)-mediated oxidation exhibits remarkable functional group tolerance. This is a critical advantage in the late stages of a complex synthesis where multiple sensitive functional groups are present. The reaction can be performed in the presence of unprotected primary amines and other functionalities without significant side reactions. capes.gov.br This high degree of selectivity circumvents the need for complex protecting group schemes, thereby streamlining the synthetic route. nih.gov

Table 2: Silver(II)-Mediated Oxidation of Unprotected Guanidines This table details the optimized conditions and outcomes of the silver(II)-mediated oxidation in Massadine(2+) synthesis.

| Substrate | Reagent System | Conditions | Yield | Selectivity | Source(s) |

|---|---|---|---|---|---|

| Spirocyclic Guanidine 18 | Ag(II)picolinate/10% TFA/H₂O | Ambient Temperature, < 3 hours | 84% | >20:1 | nih.gov |

| Axinellamine Precursors 13 & 14 | Ag(II)picolinate/TFA/H₂O | Ambient Temperature, < 3 hours | 77% & 48% respectively | Not specified | nih.gov |

| General Spirocyclic Guanidines | Ag(II)picolinate/TFA/H₂O | Ambient Temperature | Generally high | High | nih.gov |

| Substrate without TFA | Ag(II)picolinate/H₂O | Elevated Temperature, Extended Time | <10% | <2:1 | nih.gov |

Silver(II)-Mediated Oxidation Protocols

Cyclization Reactions in Tetracyclic Core Construction

The construction of the tetracyclic core of Massadine(2+) is a pivotal step in its total synthesis. mdpi.com This intricate framework is assembled through a series of carefully controlled cyclization reactions.

Acid-mediated cyclization is employed to form the characteristic oxygen-bridged structure of the massadine core. Both hydrochloric acid (HCl) and trifluoroacetic acid (TFA) have been utilized to promote this key transformation. nih.gov The final ring closure is achieved by treating advanced spirocyclic intermediates with acid. nih.gov For instance, after an initial oxidation step, the subsequent ring closure can be effected in neat TFA. nih.gov The choice of acid and reaction conditions is critical for controlling the stereochemical outcome of the cyclization. nih.gov Careful pH control is also necessary to prevent decomposition of the sensitive intermediates. In some cases, TFA has been shown to accelerate reaction rates and improve yields in the cyclization steps.

Table 3: Acid-Mediated Cyclization in Tetracyclic Core Construction This table outlines the conditions and observations for the acid-mediated cyclization reactions in the synthesis of the Massadine(2+) core.

| Acid | Conditions | Observations | Source(s) |

|---|---|---|---|

| HCl | pH control (neutral to slightly basic to prevent decomposition) | Forms the characteristic oxygen-bridged structure. | |

| TFA | Neat TFA, 0°C to RT | Promotes hemiaminal formation and subsequent ring closure. Strict temperature control prevents epimerization. | nih.gov |

| TFA | Aqueous TFA (pH 2.5-3.0) | Can suppress N-cyclization pathways and enhance O-cyclization selectivity. | nih.gov |

| TFA | Used after oxidation with dimethyldioxirane (B1199080) | Improves the diastereomeric ratio of the desired product. | nih.gov |

Cyanamide-Mediated Cyclization for Imidazole (B134444) Ring Systems

The construction of the 2-aminoimidazole moieties within the Massadine(2+) framework is a critical step that has been effectively addressed using a cyanamide-mediated cyclization strategy. nih.govsemanticscholar.org This method allows for the iterative and controlled formation of the requisite heterocyclic system from advanced spirocyclic intermediates. nih.gov

In a key synthetic approach, a precursor containing an α-chloroketone or a related hemiaminal is treated with cyanamide (B42294) under buffered aqueous conditions (e.g., phosphate-buffered ethanol (B145695) at pH 6.8) to initiate the cyclization. nih.gov The mechanism for this transformation involves several steps:

Nucleophilic Attack : The cyanamide molecule acts as a nitrogen nucleophile, displacing a leaving group (such as a chloride) on the carbon alpha to a carbonyl or its equivalent.

Tautomerization and Cyclization : The resulting intermediate undergoes tautomerization and intramolecular cyclization to form the five-membered imidazole ring.

Proton Transfer : A final proton transfer step yields the stable, aromatic 2-aminoimidazole system.

This reaction has been shown to produce spirocyclic intermediates that are direct precursors to the massadine core. For instance, treatment of a complex guanidinylated hemiaminal intermediate with cyanamide under buffered conditions successfully yielded the desired 2-aminoimidazole product (32% yield), alongside its hydroxy analogue (24% yield), which arises from the displacement of the chloride by water. nih.govsemanticscholar.org The aqueous compatibility of this reaction is a significant advantage, as it circumvents the need for complex protecting group schemes on the polar guanidine moieties, a major challenge in earlier synthetic efforts. nih.gov

Table 1: Cyanamide-Mediated Imidazole Formation

| Precursor Type | Reagent | Conditions | Key Intermediates | Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Spirocyclic α-chloroketone derivative | Cyanamide | Phosphate-buffered ethanol (pH 6.8) | Spirocyclic guanidines | 2-Aminoimidazole spirocycle | 32% | nih.gov |

Cycloaddition Reactions (e.g., [3+2] Heterodimerization)

The central carbocyclic core of Massadine(2+) is assembled through a formal [3+2] cycloaddition reaction. nih.govnih.gov This transformation is not a conventional thermal or photochemical cycloaddition but is believed to be a biomimetic process promoted by single-electron oxidation, a versatile mechanism employed by marine sponges to produce a variety of pyrrole-imidazole alkaloids. nih.govresearchgate.net

The biosynthesis of massadines is proposed to involve a heterodimerization of two different monomeric precursors: dispacamide A and oroidin (B1234803). researchgate.netgithub.io The key mechanistic steps are as follows:

Single-Electron Transfer (SET) Oxidation : The reaction is initiated by the SET oxidation of dispacamide A, which forms a radical cation (dispacamide A•+). This species serves as the three-atom component for the cycloaddition. nih.govresearchgate.net

[3+2] Cycloaddition : The dispacamide A radical cation then undergoes a [3+2] cycloaddition reaction with a molecule of oroidin, which acts as the two-atom component. nih.govresearchgate.net This step forms the cyclopentane (B165970) ring and establishes the core skeleton of massadine.

Formation of "Pre-Massadine" : The resulting dimeric radical cation intermediate is then reduced via a second single-electron transfer. Subsequent protonation and trapping of the intermediate with either water or chloride ions yield a neutral species referred to as "pre-massadine". researchgate.net

Final Oxidative Cyclization : The synthesis is completed by a final oxidative cyclization of the "pre-massadine" intermediate to afford the final, stable structure of Massadine(2+). researchgate.net

This pathway highlights a sophisticated strategy where the selectivity for the [3+2] cycloaddition, as opposed to the [2+2] or [4+2] pathways that lead to related alkaloids like sceptrin and ageliferin, is controlled by the specific choice of heterodimerization partners (dispacamide A and oroidin). researchgate.netgithub.io

Table 2: Key Steps in [3+2] Heterodimerization for Massadine Core

| Step | Process | Reactants | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | SET Oxidation | Dispacamide A | Dispacamide A radical cation (•+) | nih.govresearchgate.net |

| 2 | Cycloaddition | Dispacamide A•+, Oroidin | Dimeric radical cation | researchgate.netgithub.io |

| 3 | SET Reduction & Trapping | Dimeric radical cation, H₂O/Cl⁻ | "Pre-massadine" | researchgate.net |

Redox Interconversion Pathways of Massadine(2+)

Redox reactions are fundamental to both the proposed biosynthesis and the laboratory synthesis of Massadine(2+). nih.govresearchgate.net The entire cycloaddition cascade is governed by a sequence of single-electron transfer (SET) events. researchgate.net

The key redox pathway begins with the SET oxidation of the monomeric precursor, dispacamide A, to a reactive radical cation. nih.govresearchgate.net This oxidation is the crucial trigger for the entire dimerization and cyclization process. After the [3+2] cycloaddition forms the dimeric radical cation, a SET reduction step is necessary to quench the radical and form the stable "pre-massadine" intermediate. researchgate.net This sequence of oxidation followed by reduction is a central element of the proposed biosynthetic logic.

Table 3: Redox States and Interconversions in Massadine(2+) Synthesis

| Species | Oxidation State/Form | Transformation Process | Resulting Species | Conditions | Reference |

|---|---|---|---|---|---|

| Dispacamide A | Neutral Monomer | Single-Electron Oxidation (SET) | Dispacamide A Radical Cation | Enzymatic or chemical oxidation | nih.govresearchgate.net |

| Dimeric Cycloadduct | Radical Cation | Single-Electron Reduction (SET) | "Pre-massadine" (Neutral) | Enzymatic or chemical reduction | researchgate.net |

Stereochemical Analysis and Chiral Synthesis of Massadine 2+

Determination of Absolute Stereochemistry

The absolute stereochemistry of Massadine(2+) was definitively established through asymmetric total synthesis. nih.gov Initial assumptions about its stereochemical relationship with congeners like sceptrin (B1680891) and ageliferin (B1246841) were proven incorrect through rigorous synthetic efforts. researchgate.net

Researchers accomplished the de novo asymmetric synthesis of massadine (B1247034) by utilizing L-glutamic acid as the foundational source of chirality. nih.gov This approach allowed for the unambiguous construction of a specific enantiomer. The crucial step for verification involved comparing the circular dichroism (CD) spectrum of the synthetic massadine with that of the natural product. nih.gov The spectra matched, confirming the synthesized absolute configuration as the correct one for the natural alkaloid. This synthetic achievement, along with X-ray crystal structure analysis of key intermediates and related compounds, led to the conclusive assignment and revision of the absolute stereochemistries for the entire family of pyrrole-imidazole dimers. nih.govresearchgate.net

Key Findings in Stereochemical Determination:

| Method | Finding | Reference |

| Asymmetric Synthesis | Utilized L-glutamic acid as a chiral starting material to control the stereochemical outcome. | nih.gov |

| Circular Dichroism (CD) | The CD spectrum of the synthetic product was identical to that of the natural sample, confirming the absolute configuration. | nih.gov |

| X-ray Crystallography | Analysis of crystalline derivatives of related compounds confirmed the revised stereochemical assignments. | researchgate.net |

Analysis of Mismatched Chirality with Congeneric Alkaloids

One of the most surprising discoveries arising from the synthesis of Massadine(2+) was the evidence for enantiodivergent biosynthesis within marine sponges. researchgate.net Analysis revealed that Massadine(2+) and its congeners, sceptrin and ageliferin, possess mismatched chirality. researchgate.netnih.gov Specifically, all naturally occurring [3+2] cycloaddition dimers, such as massadine, are antipodal to the [2+2] and [4+2] cycloaddition dimers, like sceptrin and ageliferin. github.ionih.gov

This finding is significant because it refutes the earlier belief that massadine could be a simple oxidative rearrangement product of sceptrin or ageliferin. researchgate.net Instead, it points to distinct biosynthetic pathways that, despite using similar monomeric precursors, produce pseudo-enantiomeric structures. nih.govgithub.io It is hypothesized that the biosyntheses of sceptrin ([2+2] dimer) and ageliferin ([4+2] dimer) involve a homodimerization of hymenidin (B1674120), while massadine ([3+2] dimer) results from a heterodimerization of oroidin (B1234803) and dispacamide A. researchgate.netgithub.io This phenomenon, where antipodal congeners are produced without their corresponding enantiomers, is a distinct feature of the biosynthesis of these complex alkaloids. nih.gov

Chirality Comparison of Pyrrole-Imidazole Dimers:

| Alkaloid | Dimer Type | Chiral Relationship | Reference |

| Massadine | [3+2] Cycloadduct | Antipodal to Sceptrin and Ageliferin | github.ionih.gov |

| Sceptrin | [2+2] Cycloadduct | Antipodal to Massadine | researchgate.netgithub.io |

| Ageliferin | [4+2] Cycloadduct | Antipodal to Massadine | researchgate.netgithub.io |

Enantioselective Synthetic Methodologies for Massadine(2+)

The intricate stereochemical landscape of Massadine(2+) has spurred the development of several sophisticated enantioselective synthetic strategies. These methods aim to control the formation of the molecule's numerous chiral centers.

One prominent strategy mimics the proposed biogenesis by using a single-electron transfer (SET) promoted cycloaddition to form the dimer's core. researchgate.netgithub.io This biomimetic approach has been successfully applied to the asymmetric synthesis of massadine. github.io

Other research has focused on the enantioselective construction of key structural fragments. For instance, a route to the C,D-bicycle of massadine was developed where the initial chirality was introduced via a stereoselective reduction using the Corey-Bakshi-Shibata (CBS) reagent. nih.govacs.org This chirality was then propagated through the subsequent steps, which included a diastereoselective and stereospecific Ireland-Claisen rearrangement and a diastereoselective nitrone dipolar cycloaddition, to install the five contiguous stereocenters of the D-ring. nih.govacs.org

Summary of Enantioselective Synthetic Strategies:

| Methodology | Key Features | Target Fragment | Reference |

| Biomimetic SET Cycloaddition | Mimics the natural single-electron transfer (SET) promoted dimerization process. | Full Dimer Core | researchgate.netgithub.io |

| Nitrone Dipolar Cycloaddition | Involves CBS reduction, Ireland-Claisen rearrangement, and a nitrone cycloaddition. | C,D-Bicycle | nih.govacs.org |

| Catalytic Enantioselective Diels-Alder | Utilizes a scalable Diels-Alder reaction of a 1-siloxydiene to build the core. | Chlorocyclopentane Core | acs.org |

Synthesis and Characterization of Stereoisomeric Analogues (e.g., 3,7-epi-Massadine)

To further understand the structure and stability of Massadine(2+), its stereoisomeric analogues have been synthesized and characterized. A notable example is 3,7-epi-Massadine. nih.gov The total synthesis of (±)-massadine and its chloride form also yielded their 3,7-epi analogues, which were fully characterized. nih.govresearchgate.net

The formation of the epi-diastereomer was observed during the development of a late-stage chemoselective oxidation to form the C9 hemiaminal. Initial attempts using dimethyldioxirane (B1199080) (DMDO) as the oxidant were found to favor the formation of the undesired 3,7-epi-massadine chloride. nih.gov This highlights the thermodynamic preference for the epi-configuration under certain conditions. Further studies showed that the ratio of the natural product to its epi-analogue could be influenced by solvent and pH, with aqueous trifluoroacetic acid (TFA) shifting the selectivity towards the desired natural configuration. nih.gov It was also noted that 3,7-epi-massadine chloride could be converted to 3,7-epi-massadine in warm water. nih.govmdpi.com

Coordination Chemistry Aspects in Massadine 2+ Research

Role of Metal Reagents in Synthetic Transformations

The construction of the densely functionalized and stereochemically complex core of massadine (B1247034) and its derivatives relies heavily on strategic synthetic transformations. Metal reagents have proven indispensable in this regard, enabling key steps that would be difficult to achieve using conventional organic methods. Their roles often involve selective activation and functionalization of specific positions within advanced intermediates.

A critical step in the total synthesis of massadine and its analogues, such as massadine chloride, is the chemoselective oxidation of an unprotected guanidine (B92328) moiety to form a hemiaminal at the C9 position. nih.gov This transformation is a cornerstone of the synthetic route, and its success hinges on the use of a potent silver(II) reagent. nih.gov

Research has demonstrated that silver(II) picolinate (B1231196) is a uniquely effective reagent for this purpose. nih.govnih.gov This Ag(II) complex facilitates the selective oxidation of a C-H bond adjacent to a nitrogen atom within the spirocyclic guanidine precursor, a challenging transformation given the numerous other sensitive functional groups present in the molecule. rsc.org This method is notable for its remarkable chemoselectivity, as it precisely targets the desired position without oxidizing other susceptible sites, such as the primary amine or the electron-rich pyrrole (B145914) rings that are incorporated later in the synthesis. capes.gov.br

Initial protocols for this silver(II)-mediated oxidation required elevated temperatures and resulted in modest yields. rsc.org A significant breakthrough was the discovery that conducting the reaction in the presence of trifluoroacetic acid (TFA) dramatically improves the process. nih.govrsc.org The addition of TFA as a co-solvent accelerates the reaction, allowing it to proceed at ambient temperature in under an hour, and leads to significantly higher conversions and isolated yields of the desired C9 hemiaminal intermediate. nih.gov For instance, the oxidation of the key aminoguanidine (B1677879) intermediate to the corresponding hemiaminal using silver(II) picolinate in a 10% TFA/H₂O mixture proceeds in 84% yield. nih.gov This optimized protocol has proven to be general for a range of complex spirocyclic guanidine systems, highlighting its reliability and importance in the synthesis of the massadine family of alkaloids. nih.gov

| Precursor | Reagent System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aminoguanidine Intermediate (18) | silver(II) picolinate | 10% TFA/H₂O, 23 °C, 35 min | C9 Hemiaminal | 84% | nih.gov |

| Axinellamine Precursor (13) | silver(II) picolinate | 10% TFA/H₂O, 23 °C, <3 h | Oxidized Product | 77% | nih.gov |

| Axinellamine Precursor (14) | silver(II) picolinate | 10% TFA/H₂O, 23 °C, <3 h | Oxidized Product | 48% | nih.gov |

| Guanidine Precursor (63) | silver(II) picolinate | H₂O, 50 °C, 19 h | Tetracycle (64, diastereomers) | 40% | rsc.org |

Potential for Ligand Interactions and Complex Formation of Massadine(2+) Scaffolds

A thorough review of the scientific literature reveals no specific studies focused on the use of the Massadine(2+) dication as a ligand for the formation of metal complexes. While the intricate scaffold of Massadine(2+), featuring multiple nitrogen atoms within its pyrrole and imidazole (B134444) rings, theoretically presents potential coordination sites, this aspect of its chemistry has not been explored or reported. Research to date has concentrated on the total synthesis of the natural product rather than its application as a chelating agent.

Theoretical Studies on Metal-Massadine(2+) Interactions

There is no available scientific literature detailing theoretical or computational studies on the specific interactions between metal ions and the Massadine(2+) scaffold. Computational studies related to massadine have focused on its biosynthetic pathway, particularly the mechanism of the [3+2] heterodimerization of its precursors, which is proposed to proceed via single-electron transfer without the involvement of metal catalysts. github.io Dedicated theoretical analyses of Massadine(2+)'s metal-binding capabilities, coordination energies, or preferred binding sites have not been published.

Advanced Spectroscopic and Analytical Methodologies for Massadine 2+ Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate three-dimensional structure of Massadine(2+). A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together its complex framework. figshare.comresearchgate.net

Key NMR experiments utilized in the study of Massadine(2+) include:

1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon environments within the molecule. figshare.com

2D Homonuclear Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, revealing adjacent protons. figshare.com

2D Heteronuclear Correlation Spectroscopy:

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C). figshare.com

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments. figshare.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. figshare.comnih.gov

These experiments, often conducted in various deuterated solvents like methanol-d4 (B120146) (CD₃OD) and dimethyl sulfoxide-d6 (DMSO-d6), allow for a detailed assignment of all proton and carbon signals, ultimately leading to the elucidation of the planar structure and relative configuration of Massadine(2+). figshare.com

Assignment of Stereogenic Centers

The determination of the absolute configuration of the eight stereogenic centers in Massadine(2+) is a particularly challenging aspect of its structural analysis. researchgate.net This is achieved through a combination of advanced NMR techniques and computational methods.

The relative configuration of stereogenic centers is often established by analyzing Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) data. nih.govmdpi.com These experiments detect protons that are close to each other in space, providing crucial distance constraints that help to build a 3D model of the molecule. For complex molecules like Massadine(2+), computational approaches such as the floating chirality-restrained distance geometry (fc-rDG/DDD) method have been applied. nih.govacs.org This method uses interproton distances derived from ROESY spectra as restraints in computational models to determine the relative configuration of all stereogenic centers simultaneously. nih.govacs.org The absolute stereochemistry can then be confirmed by comparing experimental data with that of synthetic standards or through enantioselective total synthesis. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of Massadine(2+), as well as for providing structural information through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule with a high degree of confidence. researchgate.netmdpi.com For Massadine(2+), which has a molecular formula of C₂₂H₂₆Br₄N₁₀O₅²⁺, HRMS is crucial for confirming its composition. ebi.ac.uk Techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are commonly used to ionize the molecule for MS analysis. figshare.comacs.org The high mass accuracy of HRMS helps to distinguish Massadine(2+) from other compounds with similar nominal masses. researchgate.net

Applications of GC-MS and LC-MS in Analytical Investigations

While Gas Chromatography-Mass Spectrometry (GC-MS) is generally suitable for volatile and thermally stable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the more appropriate technique for analyzing large, polar, and thermally labile molecules like Massadine(2+). shimadzu.compatsnap.com

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. argus-analysen.de This technique is instrumental in the isolation and purification of Massadine(2+) from natural sources, such as the marine sponge Stylissa massa. figshare.com Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer allows for the separation of Massadine(2+) from a complex mixture of other marine natural products, with the MS detector providing identification and quantification. figshare.comnih.gov LC-MS/MS (tandem mass spectrometry) can further be used to obtain fragmentation patterns, which provide additional structural information. sci-hub.se

Optical Rotation Measurements for Chiral Analysis

Optical rotation is a key analytical technique used to characterize chiral molecules like Massadine(2+). skpharmteco.comibzmesstechnik.de Chiral compounds have the ability to rotate the plane of plane-polarized light, and the direction and magnitude of this rotation are characteristic of a specific enantiomer. libretexts.orgwikipedia.org

The specific rotation, [α]D, is a standardized measure of the optical rotation of a compound. For a pair of enantiomers, the specific rotations will be equal in magnitude but opposite in sign. libretexts.org The measurement of the optical rotation of a sample of Massadine(2+) can therefore be used to determine its enantiomeric purity. researchgate.netresearchgate.net For instance, the comparison of the specific rotation of a natural sample with that of a synthetically prepared enantiomer can help to establish the absolute configuration of the natural product. researchgate.net

Other Advanced Analytical Tools in Pyrrole-Imidazole Alkaloid Research

The study of pyrrole-imidazole alkaloids, a broad class of marine natural products to which Massadine(2+) belongs, often employs a variety of other advanced analytical techniques. acs.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. figshare.com This technique is particularly useful for studying the stereochemistry of chiral molecules and can provide information about the absolute configuration of Massadine(2+) by comparing its experimental CD spectrum with that of known compounds or with spectra predicted by computational methods. figshare.comnih.gov

X-ray Crystallography: When a single crystal of a compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structure. While obtaining suitable crystals of complex natural products like Massadine(2+) can be challenging, this technique, when successful, unambiguously determines the connectivity and stereochemistry of the molecule. mdpi.com

Computational Methods: In conjunction with experimental data, computational methods play a crucial role in the structural elucidation of complex molecules. uta.edu Techniques such as Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and CD spectra for different possible stereoisomers, which can then be compared with experimental data to identify the correct structure. mdpi.com

These advanced analytical methodologies, used in a complementary fashion, are essential for the complete and accurate structural characterization of Massadine(2+) and other complex pyrrole-imidazole alkaloids.

Computational Chemistry Approaches in Massadine 2+ Studies

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. q-chem.comwikipedia.org It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it applicable to large and complex molecules like Massadine(2+). q-chem.com

In the context of Massadine(2+), DFT calculations are crucial for understanding its fundamental properties. The theory allows researchers to determine the ground state electronic structure based on the electron density, providing optimized molecular geometries and a detailed picture of the electron distribution. wikipedia.orgresearchgate.net This information is foundational for predicting the molecule's reactivity. By analyzing DFT-calculated parameters such as molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps, chemists can identify reactive sites and anticipate how the molecule will interact with other reagents. researchgate.netnih.gov For a densely functionalized and highly polar molecule like Massadine(2+), DFT provides essential insights into its intricate electronic landscape, which governs its chemical behavior and biological function. nih.gov

| Application of DFT in Massadine(2+) Studies | Description | Significance |

| Geometry Optimization | Calculation of the lowest-energy three-dimensional structure. | Provides an accurate molecular structure, including bond lengths and angles, essential for further analysis. |

| Electronic Structure Analysis | Determination of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential. | Helps in identifying nucleophilic and electrophilic sites, predicting reactivity and intermolecular interactions. researchgate.net |

| Thermodynamic Calculations | Computation of energies to determine the relative stability of isomers and conformers. | Crucial for understanding stereochemical preferences and reaction equilibria. |

Elucidation of Reaction Mechanisms and Transition States

Computational studies have been instrumental in unraveling the complex reaction mechanisms involved in the synthesis of the core skeletons of Massadine(2+) and related pyrrole-imidazole alkaloids. nih.gov The development of synthetic strategies is often guided by computational investigations that assess the feasibility of proposed reaction pathways. nih.gov

For instance, the formation of the dimeric core of these alkaloids is thought to proceed through cycloaddition reactions. researchgate.net Computational modeling helps to explore different possible cycloaddition pathways, such as [4+2] and [3+2] cycloadditions, and to determine the transition state energies associated with each. nih.gov By calculating the energy barriers for various routes, researchers can predict which pathway is kinetically favored. This approach was used to demonstrate that a single-electron transfer (SET) mediated dimerization is a chemically viable process, which might be difficult for enzymes to promote through other means. nih.gov Such mechanistic insights are critical for designing efficient and selective laboratory syntheses of the complex Massadine(2+) framework. escholarship.orgnih.gov

Prediction and Analysis of Radical Intermediates

A key hypothesis in the biosynthesis and biomimetic synthesis of the Massadine(2+) family is the involvement of radical intermediates. nih.govresearchgate.net Computational chemistry plays a pivotal role in studying these highly reactive species. The proposed mechanism often involves a single-electron transfer (SET) oxidation of monomeric precursors like oroidin (B1234803) or dispacamide A to generate radical cations. researchgate.net

Computational models are used to:

Confirm the viability of radical formation: Calculations can show that SET oxidation is a plausible activation step. nih.gov

Analyze the subsequent radical cyclization: Once the radical is formed, it can undergo cyclization. Computational studies can assess the energetics of different cyclization modes. For example, studies on a related system showed that a 5-exo cyclization pathway was favored due to greater captodative stabilization, a prediction that was subsequently confirmed by experiment. nih.gov

Characterize the radical intermediates: Methods like DFT can be used to calculate the properties of these transient species, which can sometimes be correlated with experimental data from techniques like electron paramagnetic resonance (EPR) spectroscopy. pharma.hrnih.gov

The study of these radical intermediates is essential, as their behavior dictates the structure and stereochemistry of the final dimeric product. researchgate.netacs.org

Conformational Analysis and Stereochemical Predictions

The three-dimensional arrangement of atoms (stereochemistry) is a defining feature of complex molecules like Massadine(2+). windows.net Conformational analysis, the study of the different spatial arrangements of a molecule that arise from bond rotations, is critical for understanding its properties and reactivity. slideshare.netsapub.org

Given the rigid, fused-ring system and numerous stereocenters within the Massadine(2+) structure, it can exist in various conformations. nih.gov Computational methods are employed to:

Identify stable conformers: By calculating the relative energies of different conformations, the most stable, and therefore most populated, arrangements can be predicted. sapub.org

Predict stereochemical outcomes: In reactions leading to Massadine(2+), computational modeling can help predict the stereochemical course. For example, understanding the facial selectivity of a cyclization reaction depends on the relative energies of the transition states leading to different stereoisomers.

Computational Support for Biosynthetic Hypotheses

The biosynthesis of complex marine alkaloids like Massadine(2+) in sponges is challenging to study directly. Computational chemistry provides a powerful means to test and validate biosynthetic hypotheses. nih.govresearchgate.net

The prevailing hypothesis for Massadine (B1247034) biosynthesis involves an enantiodivergent pathway. researchgate.net Unlike the homodimerization of oroidin that is thought to produce sceptrin (B1680891) and ageliferin (B1246841), Massadine is proposed to arise from a heterodimerization of dispacamide A and oroidin. researchgate.net This process is initiated by a single-electron transfer (SET) oxidation, likely of dispacamide A, to form a radical cation. This radical cation then engages in a [3+2] cycloaddition with oroidin. researchgate.net

Computational studies have provided strong support for this hypothesis by demonstrating that this SET-mediated radical cycloaddition is chemically feasible. nih.gov By modeling the key reaction steps and their associated energy profiles, these studies lend credibility to the proposed pathway, illustrating how nature may employ unconventional radical-based strategies to construct complex molecular architectures. nih.govresearchgate.net This synergy between computational modeling and biosynthetic theory is crucial for advancing our understanding of how these intricate natural products are assembled. chemrxiv.org

Synthesis and Characterization of Massadine 2+ Derivatives and Analogues

Synthesis of Oxidative Cyclization Products (e.g., "Pre-massadines")

The synthesis of Massadine(2+) often proceeds through key intermediates known as "pre-massadines," which are products of oxidative cyclization reactions. Several strategies have been developed to construct the core skeleton of these complex molecules.

One prominent biosynthetic hypothesis suggests that massadines are formed via a [3+2] cycloaddition. researchgate.netgithub.io This involves the heterodimerization of two different precursor molecules, dispacamide A and oroidin (B1234803). researchgate.netgithub.io The process is initiated by a single-electron transfer (SET) oxidation of dispacamide A, which then undergoes a [3+2] cycloaddition reaction with oroidin. researchgate.netnih.gov Subsequent reduction, protonation, and trapping with water or chloride ions yield the "pre-massadine" intermediates. researchgate.netnih.gov These pre-massadines can then undergo a final oxidative cyclization to afford the massadine (B1247034) core. researchgate.netnih.gov

Another successful approach involves a biomimetic oxidative ring-contraction. This strategy converts an ageliferin (B1246841) skeleton into a massadine skeleton. tdl.orgnih.gov For instance, the oxidative ring-contraction of an ageliferin derivative has been shown to produce a compound bearing the massadine core. nih.govnih.gov This transformation provides a synthetic link between two distinct classes of dimeric pyrrole-imidazole alkaloids.

Radical cyclization reactions have also proven effective. A manganese(III)-mediated oxidative radical cyclization was developed to construct the core skeleton of dimeric pyrrole-imidazole alkaloids, including the massadine framework. tdl.orgnih.gov This method can proceed through different cyclization pathways (5-exo/6-endo vs. 5-exo/5-exo) to yield either the ageliferin or the massadine core, respectively. nih.gov Computational studies have been employed to investigate the mechanism of this complex transformation. tdl.org The synthesis of 1,9-dideoxy-pre-axinellamine, a key intermediate containing the complete carbogenic skeleton of massadines, has also been achieved, providing a foundational structure for elaboration into the natural products. sci-hub.se

The total synthesis of (±)-massadine and (±)-massadine chloride has been accomplished through a carefully orchestrated sequence involving the oxidation of unprotected guanidines under aqueous conditions. nih.govnih.gov This key step highlights the challenges and unique solutions required when dealing with these highly polar and complex intermediates. nih.govnih.gov

Table 1: Synthetic Strategies for "Pre-massadine" and Massadine Core Skeletons

| Synthetic Strategy | Precursors/Starting Materials | Key Steps | Resulting Core/Intermediate | References |

| [3+2] Heterodimerization | Dispacamide A and Oroidin | SET oxidation, [3+2] cycloaddition, Reduction/Protonation | "Pre-massadine" | researchgate.netnih.gov |

| Oxidative Ring-Contraction | Ageliferin derivative (e.g., dibromoageliferin derivative) | Oxidative rearrangement | Massadine core skeleton | nih.govtdl.orgnih.gov |

| Mn(III)-mediated Radical Cyclization | Azidoimidazole coupled with an allylic ester | Oxidative radical cascade (5-exo/5-exo cyclization) | Massadine core skeleton | tdl.orgnih.gov |

| Chemoselective Oxidation | Advanced spirocyclic guanidine (B92328) intermediates | Silver(II)-mediated oxidation of unprotected guanidine | Massadine and Massadine Chloride | nih.govnih.gov |

Preparation of Functionalized Analogues (e.g., O-sulfate, O-methyl derivatives)

In addition to the core structure, researchers have isolated and synthesized various functionalized analogues of Massadine(2+). These derivatives often feature modifications at the peripheral hydroxyl groups, leading to compounds such as O-sulfate and O-methyl derivatives.

Naturally occurring sulfated metabolites from sponges are relatively rare, despite the high concentration of inorganic sulfate (B86663) in seawater. mdpi.com Among these are 14-O-sulfate massadine, which was isolated from an Australian Axinella species. mdpi.com The preparation and characterization of such analogues are crucial for understanding the structural diversity generated by marine organisms. However, it has been reported that 14-O-sulfate massadine does not readily hydrolyze to massadine across a range of pH values. researchgate.net

Synthetic efforts have also targeted O-methylated derivatives. The characterization of 14-O-methyl massadine and 3-O-methyl massadine chloride involved detailed NMR spectroscopy and optical rotation measurements to determine the absolute stereochemistry of their eight stereogenic centers. researchgate.net The data obtained were consistent with previously defined stereochemistries for related massadines and with results from enantioselective total synthesis. researchgate.net

The synthesis of these functionalized analogues often requires careful control of reaction conditions to achieve regioselectivity and avoid unwanted side reactions on the complex, polyfunctional massadine scaffold.

Table 2: Characterized Functionalized Massadine Analogues

| Compound Name | Functional Group | Position of Functionalization | Method of Characterization | References |

| 14-O-sulfate massadine | O-sulfate (-OSO₃⁻) | C-14 | NMR spectroscopy, Optical rotation | mdpi.comresearchgate.net |

| 14-O-methyl massadine | O-methyl (-OCH₃) | C-14 | NMR spectroscopy, Optical rotation | researchgate.net |

| 3-O-methyl massadine chloride | O-methyl (-OCH₃) | C-3 | NMR spectroscopy, Optical rotation | researchgate.net |

Impact of Structural Modifications on Chemical Reactivity and Stability

Structural modifications to the Massadine(2+) framework, whether through synthesis or the study of natural analogues, have a profound impact on the molecule's chemical reactivity and stability.

The substitution at key positions is a critical determinant of stability. A primary example is the difference between massadine and massadine chloride, where a hydroxyl group is replaced by a chloride atom. Massadine chloride can spontaneously convert to massadine in aqueous media, a transformation thought to proceed through a highly reactive "massadine aziridine" intermediate. This highlights the influence of the substituent on the molecule's propensity for intramolecular rearrangement under mild conditions.

The pH of the reaction medium is another crucial factor influencing reactivity, particularly during synthesis. The oxidation and cyclization steps required to form the final massadine structure are highly pH-sensitive. nih.gov For instance, oxidation of the "pre-massadine" intermediate under acidic conditions can lead to significant decomposition because protonation deactivates the aminoimidazole group towards oxidation, allowing competing oxidation at other sites. nih.gov Conversely, the use of trifluoroacetic acid (TFA) has been found to accelerate the rate of silver(II)-mediated oxidation of unprotected guanidines, improving yields and demonstrating how acidic conditions can be harnessed to control chemoselectivity. nih.govmdpi.com

Table 3: Factors Influencing Reactivity and Stability of Massadine Derivatives

| Factor | Observation | Impact | References |

| Substituent Identity (e.g., -OH vs. -Cl) | Massadine chloride converts to massadine in aqueous solution. | Chloride acts as a leaving group, facilitating intramolecular rearrangement via a proposed aziridine (B145994) intermediate. | |

| pH Conditions | Oxidation of "pre-massadine" is suppressed under acidic conditions, leading to decomposition. | Protonation of the aminoimidazole group deactivates it towards oxidation. | nih.gov |

| pH Conditions | Trifluoroacetic acid (TFA) accelerates the silver(II)-mediated oxidation of guanidines. | Controls chemoselectivity and improves reaction yields in specific synthetic steps. | nih.govmdpi.com |

| Conformation and Stereochemistry | The central ring adopts a stabilized boat conformation. | Contributes to the overall stability and reactivity profile of the molecule. | |

| Neighboring Group Participation | A guanidine group facilitates stereoretentive substitution of a hydroxyl to a chloride. | Enables precise control over the stereochemical outcome of reactions. | researchgate.net |

Emerging Research Directions and Future Perspectives on Massadine 2+ Chemistry

Development of Novel and More Efficient Synthetic Routes

The total synthesis of Massadine (B1247034) and its derivatives is a benchmark for assessing the state-of-the-art in complex molecule synthesis. nih.gov The high polarity, multiple stereocenters, and sensitive functional groups present considerable hurdles. nih.gov Future research is focused on overcoming these challenges by developing more efficient and scalable synthetic pathways.